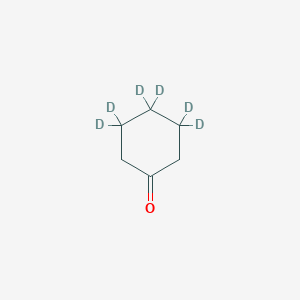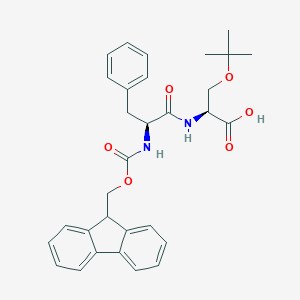
(S,S,R,S)-Orlistat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S,R,S)-Orlistat is a synthetic derivative of lipstatin, a potent natural inhibitor of pancreatic lipase. It is primarily used as an anti-obesity drug due to its ability to inhibit the absorption of dietary fats. The compound is characterized by its four stereocenters, which contribute to its specific biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R,S)-Orlistat involves several steps, starting from the natural product lipstatin. The key steps include the selective reduction of the β-lactone ring and the introduction of the stereocenters. The synthetic route typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry at each step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and the application of advanced techniques for the control of stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S,S,R,S)-Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactone ring can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxy acid.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Substitution: Various substitution reactions can be performed on the molecule to modify its chemical properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include hydroxy acids, oxidized derivatives, and substituted analogs of this compound.
Scientific Research Applications
(S,S,R,S)-Orlistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective reactions and the synthesis of chiral molecules.
Biology: Investigated for its effects on lipid metabolism and its potential role in the treatment of metabolic disorders.
Medicine: Widely used as an anti-obesity drug and studied for its potential benefits in reducing the risk of cardiovascular diseases.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
(S,S,R,S)-Orlistat exerts its effects by inhibiting pancreatic lipase, an enzyme responsible for the breakdown of dietary fats in the intestine. By binding to the active site of the enzyme, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, thereby reducing fat absorption. The molecular targets include the serine residue in the active site of pancreatic lipase, and the pathways involved are related to lipid digestion and absorption.
Comparison with Similar Compounds
Similar Compounds
Lipstatin: The natural product from which (S,S,R,S)-Orlistat is derived.
Tetrahydrolipstatin: A hydrogenated analog of lipstatin with similar biological activity.
Cetilistat: Another lipase inhibitor used for the treatment of obesity.
Uniqueness
This compound is unique due to its specific stereochemistry, which is crucial for its inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound has been extensively studied and widely used in clinical settings, making it a well-established therapeutic agent for obesity management.
Properties
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-YIPNQBBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432446 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130193-42-9 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)
![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)






![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)


